molecular formula C9H9BrO B2869966 2-Bromo-3,5-dimethylbenzaldehyde CAS No. 1000990-16-8

2-Bromo-3,5-dimethylbenzaldehyde

Cat. No.: B2869966
CAS No.: 1000990-16-8
M. Wt: 213.074
InChI Key: WYVNIUSJAZLDCI-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . Its CAS registry number is 1000990-16-8 . As a brominated and dimethyl-substituted benzaldehyde, it serves as a versatile synthetic building block in organic chemistry and medicinal chemistry research. This compound is particularly valuable for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom can act as a handle for further functionalization. The aldehyde group also provides a reactive site for condensation or reduction reactions, enabling the creation of diverse chemical libraries. Researchers utilize this and similar brominated aldehydes in the development of potential pharmaceutical intermediates and other fine chemicals . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care.

Properties

IUPAC Name

2-bromo-3,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNIUSJAZLDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dimethylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as chloroform or carbon tetrachloride, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and fragrances

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Insights :

  • Methyl vs. Methoxy Groups : Methoxy substituents (e.g., in 2-bromo-3,4-dimethoxybenzaldehyde) increase solubility in polar solvents compared to methyl groups, which prioritize steric hindrance .
  • Nitro Groups : The presence of nitro groups (e.g., in 2-bromo-3,5-dinitrobenzoyl chloride derivatives) drastically lowers melting points and enhances electrophilicity, facilitating nucleophilic substitution .

Reactivity and Derivative Formation

  • This compound : The bromine atom at the 2-position allows for regioselective functionalization, such as cross-coupling to generate biaryl structures. Methyl groups stabilize the aldehyde via steric protection.
  • 2-Bromo-3,4-dimethoxybenzaldehyde : Forms derivatives like 2-bromo-3,4-dimethoxybenzyl alcohol (m.p. 82–85°C) and 2-bromo-3,4-dimethoxybenzoic acid (m.p. 203–204°C) through reduction and oxidation, respectively .
  • 2-Bromo-3,5-dinitrobenzoyl Chloride : Reacts with alcohols and amines to form esters (e.g., ethyl ester, m.p. 74°C) and amides (e.g., benzamide, m.p. 216°C), demonstrating versatility in acylative transformations .

Research Findings and Implications

  • Synthetic Utility: The electron-withdrawing bromine in this compound positions it as a superior substrate for metal-catalyzed reactions compared to non-halogenated analogs like syringaldehyde .

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